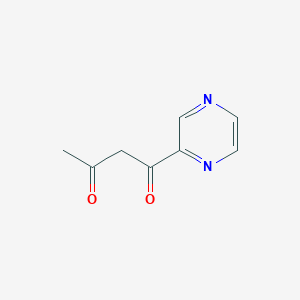

1-(2-Pyrazinyl)-1,3-butanedione

Overview

Description

1-(2-Pyrazinyl)piperazine is a compound that appears as a yellow crystalline powder or chunks . It’s used in laboratory chemicals .

Synthesis Analysis

Pyrazines can be synthesized chemically or biologically . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of diphenyl N-(2-pyrazinyl carbonyl) phosphoramidate was analyzed using HS mapping, with the shape index ranging from –1.0 Å to 1.0 Å, and d norm ranging from –0.277 Å to 1.623 Å .

Physical and Chemical Properties Analysis

1-(2-Pyrazinyl)piperazine appears as a yellow crystalline powder or chunks . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines : This study discusses the reaction of 1-Phenyl-1,3-butanedione with 3(5)-amino-1H-pyrazoles to yield mixtures of pyrazolo[1,5-a] pyrimidines, identified by 1H NMR (Maquestiau, Taghret, & Eynde, 2010).

Regioselectivity in the Formation of 2-Pyrazolylthiazoles : This research explores the reaction of 2-hydrazinothiazoles with 1-thienyl- and 1-furyl-1,3-butanediones, leading to the formation of pyrazoles and pyrazolines, highlighting the influence of acid concentration and substituents on regioselectivity (Denisova et al., 2002).

Hindered Rotation in Enol Forms of α-(9-Fluorenyl)-β-diketones and Derived Pyrazoles : This study examines the slow rotation around Csp2–Csp3 bonds in the enol forms of 3-(9-fluorenyl)-2,4-pentanedione and 2-(9-fluorenyl)-1-phenyl-1,3-butanedione, and the corresponding bonds in derived pyrazoles (Moreno-Mañas, Gonzalez, Marquet, & Sánchez-Ferrando, 1988).

Double Schiff Base Adducts of 2,3-Butanedione with Glycine : This paper discusses the formation of pyrazine rings through the double addition of amino acids to 1,2-dicarbonyl compounds like 2,3-butanedione, emphasizing the unexpected formation of various methylpyrazines (Guerra & Yaylayan, 2012).

Properties of 2,3-Butanedione as a Photosensitizer for Dental Resin Composites : This research explores the use of 2,3-butanedione as a visible light photosensitizer for dental resin composites, comparing its effectiveness with other photosensitizers (Sun & Chae, 2000).

Oxidation of Alkenes with H2O2 Catalyzed by Mn(II)/Pyridine-2-carboxylic Acid and Role of Ketones : This study demonstrates a method for epoxidation of electron-rich alkenes using H2O2, where butanedione plays a central role in activating H2O2 (Dong et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-pyrazin-2-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAGSOBNLONXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Benzo[c]chromen-10-ol](/img/structure/B3079404.png)